5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one
Overview
Description
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one typically involves the bromination of benzo[d]oxazol-2(3H)-one followed by the introduction of the methoxyethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with the bromine atom intact.
Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic dyes and materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-kappa B (NF-κB) in certain cell lines . These interactions contribute to its neuroprotective effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)benzo[d]thiazole: Another brominated heterocyclic compound with similar structural features.
2-Substituted benzoxazole derivatives: Compounds with various substituents on the benzoxazole ring, exhibiting diverse pharmacological activities.
Uniqueness
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct chemical properties and potential applications. Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-(2-methoxyethyl)-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHWJYDZHPUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Br)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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